Cas no 1360946-96-8 (5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one)
![5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one structure](https://ja.kuujia.com/scimg/cas/1360946-96-8x500.png)
5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one 化学的及び物理的性質
名前と識別子
-
- 5'-Methoxy-1'H-spiro[cyclopropane-1,3'-indole]-2'-one
- 5-METHOXYSPIRO[CYCLOPROPANE-1,3-INDOLIN]-2-ONE
- 5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
- Spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one, 5'-methoxy-
- 1360946-96-8
- 5'-METHOXYSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE
- 5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
- KS-9955
- MFCD22557935
- AKOS027330436
- 5 inverted exclamation mark -Methoxyspiro[cyclopropane-1,3 inverted exclamation mark -indolin]-2 inverted exclamation mark -one
- SB65531
- CS-0055836
- 5''-Methoxy-1''H-spiro[cyclopropane-1,3''-indole]-2''-one
- SY387670
- 5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
-
- MDL: MFCD22557935
- インチ: 1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13)
- InChIKey: UPMRQHOKXJCZIW-UHFFFAOYSA-N
- ほほえんだ: C12(C3=C(NC1=O)C=CC(OC)=C3)CC2
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126476-250mg |
5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
1360946-96-8 | 98% | 250mg |
¥3444.00 | 2023-04-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M882989-1g |
5'-METHOXYSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE |
1360946-96-8 | 95% | 1g |
¥18,029.00 | 2022-09-01 | |
Fluorochem | 304622-1g |
5'-METHOXYSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE |
1360946-96-8 | 95.0% | 1g |
£1,939.00 | 2023-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1060-250MG |
5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
1360946-96-8 | 95% | 250MG |
¥ 2,395.00 | 2023-04-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126476-1g |
5'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
1360946-96-8 | 98% | 1g |
¥8624.00 | 2023-04-15 | |
Chemenu | CM208354-1g |
5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one |
1360946-96-8 | 95+% | 1g |
$972 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1060-500MG |
5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
1360946-96-8 | 95% | 500MG |
¥ 3,993.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1060-100MG |
5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
1360946-96-8 | 95% | 100MG |
¥ 1,498.00 | 2023-04-07 | |
Chemenu | CM208354-1g |
5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one |
1360946-96-8 | 95%+ | 1g |
$1586 | 2023-03-27 | |
Alichem | A199012460-1g |
5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one |
1360946-96-8 | 95% | 1g |
1,102.40 USD | 2021-06-01 |
5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-oneに関する追加情報
Introduction to 5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one (CAS No. 1360946-96-8)
The compound 5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one (CAS No. 1360946-96-8) represents a fascinating intersection of structural complexity and potential biological activity. This spirocyclic indole derivative has garnered attention in the chemical and pharmaceutical communities due to its unique molecular architecture, which combines a cyclopropane ring with an indole scaffold. The presence of a methoxy group at the 5' position further modulates its electronic and steric properties, making it a promising candidate for further investigation in medicinal chemistry.
Structurally, the compound features a spirocyclic connection between a cyclopropane moiety and an indole ring, which is flanked by a hydroxyl group at the 2' position. This arrangement creates a rigid framework that may enhance binding affinity to biological targets. The cyclopropane ring, known for its high ring strain and conformational rigidity, often serves as a key pharmacophore in drug design. In contrast, the indole moiety is a well-documented scaffold in natural products and bioactive molecules, frequently associated with neurological and immunological effects.
The methoxy substituent at the 5' position introduces additional electronic features that can influence both the reactivity and interactions of the molecule. Methoxy groups are commonly found in biologically active compounds due to their ability to participate in hydrogen bonding and hydrophobic interactions, thereby modulating binding affinities. This feature makes 5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one particularly interesting for exploring its potential as an intermediate or lead compound in drug discovery.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. The spirocyclic structure of this compound suggests potential applications in designing molecules with enhanced stability and bioavailability. For instance, the rigidity introduced by the cyclopropane ring could improve metabolic resistance, while the indole moiety offers opportunities for interaction with biological receptors.
In vitro studies have begun to explore the pharmacological profile of 5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one. Initial findings suggest that it may exhibit properties relevant to inflammation and neurodegeneration pathways. The unique structural features of this compound make it a valuable tool for investigating how spirocyclic indoles interact with biological systems. Furthermore, the methoxy group's influence on electronic distribution could be leveraged to fine-tune pharmacokinetic profiles.
The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advances in transition-metal-catalyzed reactions have provided new methodologies for constructing such complex frameworks efficiently. Additionally, the methoxy group's stability under various reaction conditions must be carefully considered to avoid unwanted side products.
Future research directions may include exploring analogs of 5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one to optimize its biological activity. By modifying substituents or altering the spirocyclic core, chemists can generate libraries of compounds for high-throughput screening. Such efforts could uncover novel therapeutic agents with improved efficacy and selectivity.
The integration of machine learning techniques into drug discovery has accelerated the identification of promising candidates like 5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one. Predictive models can analyze structural features and predict potential biological activities, reducing the time required for experimental validation. This synergy between computational methods and experimental chemistry is essential for advancing pharmaceutical research.
In conclusion, 5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one (CAS No. 1360946-96-8) exemplifies how structural innovation can drive discovery in medicinal chemistry. Its unique combination of cyclopropane and indole moieties, coupled with functional groups like the methoxy substituent, makes it a compelling subject for further investigation. As research continues to uncover new applications for this compound, it holds promise for contributing to advancements in therapeutic development.
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